molecular formula C8H6ClFO3 B2579308 3-Chloro-2-fluoro-4-methoxybenzoic acid CAS No. 1554885-43-6

3-Chloro-2-fluoro-4-methoxybenzoic acid

Cat. No.: B2579308
CAS No.: 1554885-43-6
M. Wt: 204.58
InChI Key: UTRWXNQYHZSGPW-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro-4-methoxybenzoic acid is a chemical compound with the molecular formula C8H6ClFO3 . It is a derivative of para-anisic acid . It is used as a reagent in the synthesis of resveratrol derivatives, which are potent inhibitors of lysine-specific demethylase 1 (LSD1), a therapeutic target for cancer treatment and other related diseases .


Synthesis Analysis

The synthesis of this compound involves several steps. One of the key steps is the Fries rearrangement, which is a scalable synthesis of key fluoro building blocks . This compound can be prepared from 3-fluoro-4-methoxybenzoic acid via demethylation .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a carboxylic group and a methoxy group on the benzene ring . The InChI code for this compound is 1S/C8H6ClFO3/c1-13-5-3-2-4 (8 (11)12)7 (10)6 (5)9/h2-3H,1H3, (H,11,12) and the InChI key is UTRWXNQYHZSGPW-UHFFFAOYSA-N .


Chemical Reactions Analysis

This compound can undergo various reactions. For instance, it can undergo Fischer esterification to afford esters with ligustrazine moiety for the treatment of Alzheimer’s disease . It can also be transformed into benzoyl chloride using thionyl chloride to enhance its reactivity, thereby providing a platform for Friedel-Craft acylation reaction .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 204.58 . It is a solid at room temperature .

Scientific Research Applications

  • Synthesis and Transformation in Herbicides

    • 3-Chloro-2-fluoro-4-methoxybenzoic acid serves as an intermediate in the synthesis of herbicides, particularly in the formation of 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole. The synthesis involves multiple steps, starting from 4-chloro-2-fluoroanisole, and results in a total yield of 63.5% (Zhou Yu, 2002).
  • Building Block for Heterocyclic Scaffolds

    • The compound is identified as a multireactive building block suitable for heterocyclic oriented synthesis (HOS), leading to a variety of condensed nitrogenous cycles. Its use in solid-phase synthesis, specifically with Rink resin, facilitates the creation of diverse heterocycles, including benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides, marking its importance in drug discovery (Křupková et al., 2013).
  • Synthesis of Quinazoline Derivatives

    • The compound also plays a role in synthesizing quinazoline derivatives, such as ZD1839, through a seven-step procedure starting from 3-hydroxy-4-methoxybenzoic acid methyl ester. This method offers advantages like mild reaction conditions and a total yield of 34.81%, highlighting its relevance in medicinal chemistry (Gong Ping, 2005).
  • Environmental Impact and Detection in Pesticides

    • The compound, as part of chloromethoxybenzoic acid (CBA) derivatives, is notably present in several pesticides. However, these derivatives, including 3-chloro-5-methoxybenzoic acid, are known for their recalcitrant nature and poor decomposition by soil microorganisms, raising environmental concerns. Hence, monitoring the residue of these compounds in environmental objects and developing sensitive detection methods, such as Revers Phases HPLC, becomes crucial (Maga et al., 2021).
  • Role in Preparing Benzo[b]thiophene Derivatives

    • It is utilized in preparing benzo[b]thiophene derivatives, particularly in synthesizing 6-fluoro and 6-chloro analogs. These derivatives, after a seven-step synthesis, yield 30-40% and exhibit properties like weak antiovulatory action, underlining their potential biological applications (Campaigne & Kim, 1983).
  • Fries Rearrangement for Fluoro Building Blocks

    • The compound is also involved in the Fries rearrangement, particularly for synthesizing key fluoro building blocks like 3-fluoro-4-methoxybenzoyl chloride and 1,2-diethoxy-3-fluorobenzene. This rearrangement is noteworthy for its industrial feasibility and high yield, marking its significance in the chemical industry (Yerande et al., 2014).

Mechanism of Action

The fluoride substituent in 3-Chloro-2-fluoro-4-methoxybenzoic acid enables nucleophilic aromatic substitution, while most of the reactivity is centered on the carboxylic group .

Safety and Hazards

This compound is classified as a warning under the GHS07 pictogram. It has hazard statements H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Relevant Papers There are several peer-reviewed papers related to 3-Chloro-2-fluoro-4-methoxybenzoic acid. For instance, one study discusses the synthesis and evaluation of novel ligustrazine derivatives as multi-targeted inhibitors for the treatment of Alzheimer’s disease . Another paper presents the synthesis, characterization, and pharmacological screening of new 1,3,4-oxadiazole derivatives possessing 3-fluoro-4-methoxyphenyl moiety .

Properties

IUPAC Name

3-chloro-2-fluoro-4-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO3/c1-13-5-3-2-4(8(11)12)7(10)6(5)9/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTRWXNQYHZSGPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)O)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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